(R)-1-Amino-3-chloro-2-propanol hydrochloride

Catalog No.
S540916
CAS No.
34839-14-0
M.F
C3H9Cl2NO
M. Wt
146.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Amino-3-chloro-2-propanol hydrochloride

CAS Number

34839-14-0

Product Name

(R)-1-Amino-3-chloro-2-propanol hydrochloride

IUPAC Name

(2R)-1-amino-3-chloropropan-2-ol;hydrochloride

Molecular Formula

C3H9Cl2NO

Molecular Weight

146.01

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m0./s1

InChI Key

ZCPJBHYNOFIAPJ-DFWYDOINSA-N

SMILES

C(C(CCl)O)N.Cl

Solubility

Soluble in DMSO

Synonyms

(R)-1-Amino-3-chloro-2-propanol hydrochloride;(+)-1-Amino-3-chloro-2-propanol hydrochloride;2-Propanol, 1-amino-3-chloro-, hydrochloride, (+)-

Canonical SMILES

C(C(CCl)O)N.Cl

Description

The exact mass of the compound (R)-1-Amino-3-chloro-2-propanol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-1-Amino-3-chloro-2-propanol hydrochloride is a chiral amino alcohol with the molecular formula C3H9ClNOC_3H_9ClNO and a CAS number of 34839-14-0. It is characterized by the presence of a hydroxyl group, an amino group, and a chlorine atom, which contribute to its unique chemical properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds due to its chiral nature, which allows for the production of specific enantiomers necessary for therapeutic efficacy .

Currently, there is no scientific literature available on the mechanism of action of (R)-1-Amino-3-chloro-2-propanol hydrochloride in any biological system.

  • Acute toxicity: The presence of a chlorine atom suggests potential harm if ingested or inhaled.
  • Skin and eye irritation: The amino group and the hydrochloride salt might cause irritation upon contact with skin or eyes.

(R)-1-Amino-3-chloro-2-propanol hydrochloride is currently not a widely studied compound in scientific research. Information available suggests it may be an impurity or byproduct in the synthesis of other chemicals, particularly the antibiotic linezolid [].

There is limited information on the specific research applications of (R)-1-Amino-3-chloro-2-propanol hydrochloride itself. However, its structural similarity to linezolid suggests potential areas for further investigation. Linezolid is an important antibiotic used to treat serious infections caused by certain types of bacteria []. Future research could explore (R)-1-Amino-3-chloro-2-propanol hydrochloride as a potential:

  • Intermediate in linezolid synthesis: Due to its structural resemblance, (R)-1-Amino-3-chloro-2-propanol hydrochloride might be a potential intermediate in the synthesis of linezolid. Studying its use in this context could lead to more efficient or cost-effective production methods for the antibiotic [].
  • Biodegradation product of linezolid: Understanding how the body breaks down and eliminates linezolid is important for assessing its safety and potential environmental impact. Research could investigate if (R)-1-Amino-3-chloro-2-propanol hydrochloride is a byproduct of linezolid metabolism [].
, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Dehydration Reactions: Under acidic conditions, it can lose a water molecule to form an alkene derivative.
  • Formation of Amides: The amino group can react with carboxylic acids to form amides, which are important in pharmaceutical chemistry.

These reactions make (R)-1-amino-3-chloro-2-propanol hydrochloride a versatile building block in organic synthesis .

(R)-1-Amino-3-chloro-2-propanol hydrochloride exhibits various biological activities. It has been reported to have:

  • Antimicrobial Properties: It can inhibit the growth of certain bacteria, making it potentially useful in developing antimicrobial agents.
  • Toxicity Concerns: The compound is classified as harmful if swallowed and can cause skin irritation, indicating that safety precautions are necessary when handling it .

The biological profile of this compound suggests potential applications in medicinal chemistry, particularly in developing new drugs.

Several methods exist for synthesizing (R)-1-amino-3-chloro-2-propanol hydrochloride:

  • Chiral Synthesis from Epoxides: Utilizing (R)-epoxy chloropropane as a chiral source, followed by hydrolysis and amination steps.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes and reducing them with appropriate reducing agents under controlled conditions.
  • Separation and Purification Techniques: Advanced methods have been developed for separating and purifying the compound from its racemic mixtures or other by-products, enhancing yield and purity for pharmaceutical applications .

(R)-1-Amino-3-chloro-2-propanol hydrochloride finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate for synthesizing antibiotics and other therapeutic agents.
  • Chemical Research: In studies related to chirality and its effects on biological activity.
  • Biochemical Research: As a reagent in biochemical assays and signaling pathway studies .

Interaction studies involving (R)-1-amino-3-chloro-2-propanol hydrochloride focus on its behavior in biological systems:

  • Enzyme Interactions: Investigating how this compound interacts with specific enzymes can provide insights into its mechanism of action.
  • Receptor Binding Studies: Understanding how it binds to biological receptors may reveal its potential therapeutic effects or side effects.

Such studies are essential for determining the safety and efficacy of compounds before they are used in clinical settings .

Several compounds share structural similarities with (R)-1-amino-3-chloro-2-propanol hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-1-Amino-3-chloro-2-propanolSimilar structure but different chiralityUsed in the synthesis of specific enantiomers
1-Amino-2-propanolLacks chlorine substituentMore hydrophilic; different biological activity
3-Chloro-1-propanolSimilar halogenated alcoholLess complex; primarily used as a solvent

The uniqueness of (R)-1-amino-3-chloro-2-propanol hydrochloride lies in its specific chiral configuration and the presence of both an amino group and a chlorine atom, which influence its reactivity and biological properties significantly compared to these similar compounds .

(R)-1-Amino-3-chloro-2-propanol hydrochloride emerged as a compound of interest in the late 20th century, primarily through its role in asymmetric synthesis and pharmaceutical intermediates. Early patent literature (e.g., US3351420A) documented its utility in cellulose modification, where its reactivity with epichlorohydrin and ammonia enabled crosslinking applications. Later, its enantiomeric purity became critical in synthesizing antibiotics like linezolid, as evidenced by CN101948442A. The compound’s discovery is intertwined with advancements in chiral resolution techniques, which allowed isolation of the (R)-enantiomer for targeted drug development.

Nomenclature and Chemical Classification

This compound belongs to two primary chemical classes:

  • β-Amino alcohols: Characterized by an amino group (-NH₂) and hydroxyl group (-OH) on adjacent carbon atoms.
  • Organochlorides: Contains a chlorine atom bonded to an aliphatic carbon.

Its classification as a hydrochloride salt further places it among quaternary ammonium compounds, enhancing its stability and solubility.

Significance in Organic and Pharmaceutical Chemistry

(R)-1-Amino-3-chloro-2-propanol hydrochloride serves as:

  • A chiral building block for synthesizing oxazolidinone antibiotics.
  • An intermediate in asymmetric catalysis, enabling stereoselective reactions via proline-mediated amination.
  • A crosslinking agent in polymer chemistry, modifying cellulose for improved material properties.

Registry Information and Identifiers

CAS Registry Numbers

  • Primary CAS: 34839-14-0 (R-enantiomer hydrochloride).
  • Related CAS: 34839-13-9 (S-enantiomer hydrochloride).

Molecular Formula

  • C₃H₉Cl₂NO (molecular weight: 146.02 g/mol).

IUPAC Name and Synonyms

  • IUPAC Name: (2R)-1-Amino-3-chloropropan-2-ol hydrochloride.
  • Synonyms:
    • (R)-1-Amino-3-chloropropan-2-ol hydrochloride.
    • (+)-1-Amino-3-chloro-2-propanol hydrochloride.

Structural Representation Systems

  • SMILES: ClCC@HCN.Cl.
  • InChI Key: ZCPJBHYNOFIAPJ-DFWYDOINSA-N.
  • 3D Structure:
    ![3D Structure](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=148716&t=l)  

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(R)-1-amino-3-chloro-2-propanol hydrochloride

Dates

Modify: 2023-08-15

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